molecular formula C7H7N3O B3022976 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one CAS No. 39567-76-5

7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one

Cat. No.: B3022976
CAS No.: 39567-76-5
M. Wt: 149.15 g/mol
InChI Key: DGIMBVGOMSXDFW-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family.

Biochemical Analysis

Biochemical Properties

7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one is involved in various biochemical reactions. It interacts with different enzymes and proteins, playing a crucial role in the formation of this heterocyclic moiety . The nature of these interactions is complex and involves various chemosynthetic methodologies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Chemical Reactions Analysis

7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives .

Biological Activity

7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H7_7N3_3O
  • Molecular Weight : 149.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Autotaxin : Recent studies indicate that derivatives of imidazo[1,2-a]pyrimidinones exhibit significant autotaxin inhibitory activity. Autotaxin is involved in the production of lysophosphatidic acid (LPA), a lipid mediator associated with various pathological conditions including fibrosis and cancer .
  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. For instance, related compounds have demonstrated effective inhibition of BRD4 (Bromodomain-containing protein 4), which plays a crucial role in oncogene expression. One such derivative exhibited an IC50_{50} value of 33 nM against BRD4 and 110 nM against HL-60 leukemia cells, indicating its potential as an antitumor agent .

Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Description Reference
Autotaxin InhibitionSuppresses LPA production, potentially useful in treating fibrotic diseases
Antitumor ActivityInhibits proliferation of cancer cells; effective against leukemia cell lines
Anti-inflammatory EffectsSome derivatives exhibit anti-inflammatory properties in vitro
Antimicrobial PotentialCertain compounds show activity against various microbial strains

Case Studies and Research Findings

  • Autotaxin Inhibition : A study highlighted the effectiveness of imidazopyrimidinone derivatives in inhibiting autotaxin, leading to reduced LPA levels in fibrotic disease models. The research emphasized the therapeutic potential for chronic kidney disease where autotaxin plays a pivotal role .
  • Antitumor Mechanism : Another investigation focused on the structure-activity relationship (SAR) of related compounds. It was found that modifications at specific positions on the imidazo scaffold significantly enhanced BRD4 inhibition, suggesting a strategic approach for developing potent anticancer agents .
  • Anti-inflammatory Studies : Research conducted by Zhou et al. demonstrated that certain imidazopyrimidine derivatives could modulate leukocyte functions and reduce inflammation in animal models, indicating their potential use in inflammatory diseases .

Properties

IUPAC Name

7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-6(11)10-3-2-8-7(10)9-5/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIMBVGOMSXDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327516
Record name 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39567-76-5
Record name 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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